molecular formula C15H18O9 B13382644 3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Cat. No.: B13382644
M. Wt: 342.30 g/mol
InChI Key: QOPSZFXPZWQLOG-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is a complex organic compound known for its diverse biological activities. It is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This compound is characterized by its multiple hydroxyl groups and a glycosidic linkage, which contribute to its unique chemical properties and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid typically involves the esterification of caffeic acid with a suitable glycosyl donor. One common method is the use of glycosylation reactions, where caffeic acid is reacted with a glycosyl donor such as glucose in the presence of a catalyst like trifluoromethanesulfonic acid. The reaction is usually carried out under mild conditions to preserve the integrity of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways that involve the conversion of simple sugars and caffeic acid derivatives. This method offers a sustainable and scalable approach to producing the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Ethers and esters with various alkyl or acyl groups.

Scientific Research Applications

3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of phenolic compounds.

    Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of natural preservatives and functional food ingredients due to its antioxidant properties.

Mechanism of Action

The biological effects of 3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid are primarily attributed to its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell proliferation. The glycosidic linkage enhances its solubility and bioavailability, facilitating its interaction with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.

    Chlorogenic Acid: Another derivative of caffeic acid, commonly found in coffee and known for its health benefits.

    Ferulic Acid: A phenolic compound with similar antioxidant properties, often used in skincare products.

Uniqueness

3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to its parent compound, caffeic acid. This structural feature allows it to interact more effectively with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPSZFXPZWQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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